N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes two pyrrolidinylidene groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinylidene intermediates, which are then coupled with the benzenesulfonamide core under controlled conditions. Common reagents used in these reactions include ethylamine, pyrrolidine, and benzenesulfonyl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine
- Methanamine, 1-(1-ethyl-2-pyrrolidinylidene)-
Comparison: Compared to similar compounds, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is unique due to its dual pyrrolidinylidene groups and benzenesulfonamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
126826-74-2 |
---|---|
Molecular Formula |
C18H26N4O2S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-21-13-5-7-17(21)19-15-9-11-16(12-10-15)25(23,24)20-18-8-6-14-22(18)4-2/h9-12H,3-8,13-14H2,1-2H3/b19-17?,20-18- |
InChI Key |
QVJQJSQQEFQJHG-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3CC |
SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
Canonical SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
Synonyms |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)a mino]benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.